4-(3,7-dimethylquinolin-2-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,7-dimethylquinolin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-3-4-13-10-12(2)15(16-14(13)9-11)17-5-7-18-8-6-17/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELKCSXCRNZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Comprehensive Structural Elucidation of 4 3,7 Dimethylquinolin 2 Yl Morpholine
Synthetic Methodologies for 4-(3,7-dimethylquinolin-2-yl)morpholine
The synthesis of this compound can be approached through several strategic pathways. These methods often involve the construction of the substituted quinoline (B57606) core, followed by the introduction of the morpholine (B109124) moiety, or through convergent multi-component reactions.
Multi-step synthesis provides a rational and controllable approach to complex molecules, allowing for the sequential introduction of different functional groups.
A well-established strategy for the C2-functionalization of quinolines involves the initial activation of the heterocyclic ring through N-oxidation. researchgate.netresearchgate.net This increases the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack.
A plausible multi-step synthesis for this compound would begin with the synthesis of 3,7-dimethylquinoline (B3349167). This precursor could be prepared via established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Friedländer synthesis, using appropriately substituted anilines and α,β-unsaturated carbonyl compounds.
The subsequent steps would follow a pathway analogous to the synthesis of related 2-aminoquinoline (B145021) derivatives researchgate.netmdpi.com:
N-Oxidation: The 3,7-dimethylquinoline is oxidized to 3,7-dimethylquinoline 1-oxide. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as chloroform (B151607). mdpi.com
Activation and Amination: The resulting N-oxide is then activated to facilitate nucleophilic substitution at the C2 position. Reagents like triflic anhydride (B1165640) (Tf₂O) or phosphorus oxychloride (POCl₃) can be used. researchgate.netresearchgate.net In the presence of morpholine, the activated intermediate undergoes nucleophilic attack by the secondary amine. This reaction can be performed under mild, metal-free conditions, often at temperatures ranging from 0 °C to room temperature in a solvent like acetonitrile. researchgate.net The reaction proceeds via the formation of a C2-adduct, which then rearomatizes, often with concomitant deoxygenation, to yield the final product, this compound.
A similar sequence involving N-oxidation, C2-amidation, and a subsequent C4 SNAr (Nucleophilic Aromatic Substitution) reaction has been successfully used to synthesize N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, demonstrating the viability of this general strategy for producing C2-amino substituted quinolines. mdpi.com
Transition-metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds. Copper-catalyzed cross-coupling reactions are particularly effective for the amination of quinoline derivatives. mdpi.com
A potential catalytic route to this compound would involve:
Preparation of a Precursor: Synthesis of 2-chloro-3,7-dimethylquinoline (B184714) or 2-bromo-3,7-dimethylquinoline. This can be achieved from the corresponding 3,7-dimethylquinolin-2-ol (a keto-enol tautomer) via treatment with a halogenating agent like phosphorus oxychloride or phosphorus pentabromide.
Catalytic Amination: The 2-halo-3,7-dimethylquinoline can then be coupled with morpholine using a copper or palladium catalyst in a Buchwald-Hartwig-type amination reaction.
Alternatively, direct C-H amination of the activated 3,7-dimethylquinoline 1-oxide can be achieved catalytically. Copper-catalyzed dehydrogenative C-N coupling between quinoline N-oxides and secondary amines like morpholine has been reported to proceed efficiently, often without the need for ligands or external oxidants. mdpi.com
| Catalyst System | Substrate Type | Product Type | Typical Conditions | Reference |
| CuI | Quinoline N-oxide, Secondary Amine | 2-Aminoquinoline | Toluene, 50 °C, Air | mdpi.com |
| Cu(OAc)₂ | Quinoline N-oxide, Morpholine | 2-Aminoquinoline N-oxide | Acetonitrile, Room Temp. | researchgate.net |
| Tf₂O (Metal-free) | Quinoline N-oxide, Amine | 2-Aminoquinoline | Acetonitrile, 0 °C to RT | researchgate.netresearchgate.net |
| Pd(OAc)₂ / Ligand | Haloquinoline, Amine | Aminoquinoline | Base, Solvent, Heat | researchgate.net |
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. nih.govconnectjournals.com These principles can be applied to the synthesis of this compound in several ways:
Atom Economy: Utilizing multi-component reactions (MCRs), where multiple starting materials are combined in a single step to form the product, maximizing atom economy. rsc.orgacs.org
Use of Greener Solvents: Replacing hazardous solvents like chloroform or dimethylformamide (DMF) with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. nih.govresearchgate.net
Catalysis: Employing recyclable catalysts, including heterogeneous catalysts or biocatalysts, to improve efficiency and reduce waste from stoichiometric reagents. nih.gov
Energy Efficiency: Using alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption compared to conventional heating. connectjournals.comresearchgate.net
A recently developed green synthesis for morpholines themselves, using ethylene (B1197577) sulfate (B86663) and a base in a one or two-step redox-neutral process, highlights the potential for making the entire synthetic chain more sustainable. nih.gov
Modern synthetic chemistry continues to evolve, offering novel methods for the construction of complex molecules.
Electrochemical synthesis represents a green and powerful alternative to traditional chemical methods, as it uses electrical current to drive reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. mdpi.com
An electrochemical approach has been developed for the coupling of quinoline N-oxides with morpholine. researchgate.net This method uses a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst and can be tuned to achieve regioselectivity:
In acetonitrile (CH₃CN) , the reaction favors the formation of the 2-aminoquinoline N-oxide .
In dichloromethane (CH₂Cl₂) , the reaction yields the 4-aminoquinoline (B48711) N-oxide .
For the synthesis of this compound, the reaction would be conducted with 3,7-dimethylquinoline 1-oxide and morpholine in acetonitrile. The process operates under mild conditions at room temperature. A proposed mechanism involves the electrochemical generation of a morpholine radical, which then participates in the C-H/N-H cross-coupling reaction catalyzed by copper. researchgate.net Further electrolysis can lead to the deoxygenation of the N-oxide to yield the final aminoquinoline product. researchgate.net This method is advantageous due to its mild conditions and high efficiency. researchgate.net
Comprehensive Structural Elucidation
The definitive identification and structural confirmation of this compound would rely on a combination of modern spectroscopic and analytical techniques. While specific data for this exact compound is not publicly documented, the expected results can be inferred from the analysis of closely related structures. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be key to confirming the substitution pattern. Expected signals would include two singlets for the methyl groups at the C3 and C7 positions, distinct aromatic proton signals for the quinoline ring, and characteristic multiplets for the methylene (B1212753) protons of the morpholine ring, typically appearing as two distinct sets of signals corresponding to the protons adjacent to the nitrogen and oxygen atoms. researchgate.net
¹³C NMR: The carbon NMR spectrum would show the precise number of unique carbon atoms. The chemical shifts of the quinoline carbons would confirm the 2,3,7-substitution, and the signals for the two methyl groups and the four morpholine carbons would be readily identifiable. mdpi.comresearchgate.net
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be used to establish connectivity. COSY would show proton-proton couplings within the quinoline and morpholine rings. HSQC would correlate each proton to its directly attached carbon. HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the positions of the methyl groups and the morpholine substituent on the quinoline framework.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to determine the exact mass of the molecule, which must match the calculated molecular formula (C₁₅H₁₈N₂O). mdpi.commdpi.com The fragmentation pattern observed in MS/MS analysis could provide further structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the quinoline ring, and the prominent C-O-C ether stretching of the morpholine ring. mdpi.com
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would provide the ultimate proof of structure. It would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, unequivocally confirming the connectivity and stereochemistry. mdpi.com
| Analytical Technique | Expected Observations for this compound | Purpose |
| ¹H NMR | Signals for 2 methyl groups, 4 aromatic protons, and 8 morpholine protons. | Confirms proton environment and substitution pattern. |
| ¹³C NMR | Signals for 15 unique carbons (quinoline, methyls, morpholine). | Confirms carbon framework. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₅H₁₈N₂O. | Confirms molecular formula. |
| IR Spectroscopy | Characteristic bands for aromatic rings, C-N bonds, and C-O-C ether linkage. | Identifies functional groups. |
| X-ray Crystallography | Provides a 3D model of the molecule. | Unambiguous structural determination. |
Exploration of Advanced and Alternative Synthetic Routes for Analogues
Metal-Free and Eco-Friendly Methodologies
The synthesis of the quinoline core is achievable through several metal-free and environmentally conscious methods, which avoid the use of toxic transition metals. nih.govrsc.orgnih.gov A prominent and adaptable approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgijcce.ac.ir
For the target compound, a potential pathway involves a modified Friedländer reaction. A plausible starting material would be 2-amino-4-methylacetophenone reacting with a morpholine-derived active methylene compound. To align with green chemistry principles, this reaction can be performed using eco-friendly solvents like water or under solvent-free conditions. ijcce.ac.irorganic-chemistry.org The use of reusable solid acid catalysts, such as Nafion NR50 or silica-supported P₂O₅, often in conjunction with microwave irradiation, can enhance reaction rates, improve yields, and simplify workup procedures, making the process more sustainable. ijcce.ac.irorganic-chemistry.orgbenthamdirect.com
Another metal-free strategy involves iodine-catalyzed reactions, which are effective for various organic transformations, including the synthesis of quinolines. organic-chemistry.org For instance, an iodine-promoted annulation of a suitably substituted 2-styrylaniline with a β-keto ester could be adapted to form the desired polysubstituted quinoline framework. rsc.org
Cascade Reactions and Annulation Processes
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient and atom-economical route to complex molecules like this compound. These processes minimize waste by reducing the number of intermediate purification steps.
A viable approach is a three-component cascade annulation using readily available starting materials such as an aryl diazonium salt, a nitrile, and an alkyne, which can proceed without any added catalyst or additive. organic-chemistry.org Another powerful strategy is the carbocatalytic cascade synthesis, which can form polysubstituted quinolines from 2-vinyl anilines and aldehydes. This reaction proceeds through a sequence of condensation, electrocyclization, and dehydrogenation. units.it By selecting appropriately substituted precursors, this method could be tailored to yield the 3,7-dimethylquinoline core.
Annulation of α-diazo sulfonium (B1226848) salts with 2-vinylaniline (B1311222) derivatives under Brønsted acid conditions represents another advanced, metal-free method to access structurally diverse quinolines. acs.org Aza-Wittig cascade reactions provide another pathway, reacting 2-azidobenzaldehydes with dicarbonyl compounds to create varied substitution patterns on the quinoline ring. mdpi.com These cascade and annulation strategies are highly modular, allowing for the construction of complex substitution patterns required for the target molecule. acs.orgresearchgate.net
Reaction Mechanism Investigations of Synthetic Pathways
Mechanistic Role of Intermediates and Catalysts
Understanding the reaction mechanism is crucial for optimizing the synthesis of the target compound. In the context of the widely used Friedländer synthesis, two primary mechanistic pathways are proposed. wikipedia.org
The first pathway begins with a base- or acid-catalyzed aldol (B89426) condensation between the 2-aminoaryl ketone (e.g., 2-amino-4-methylacetophenone) and the active methylene compound. cdnsciencepub.com This step forms an aldol adduct, which then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic quinoline ring. organic-chemistry.orgwikipedia.org
The second proposed mechanism involves the initial formation of a Schiff base (imine) between the amine of the 2-aminoaryl ketone and the carbonyl of the second reactant. wikipedia.org This imine intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to form the final quinoline product. quimicaorganica.org
Catalysts play a pivotal role in these transformations. Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids can activate the carbonyl groups, facilitating both the initial condensation and the final dehydration step. wikipedia.org In modern eco-friendly protocols, solid acid catalysts like Nafion provide active sites for the reaction while allowing for easy recovery and reuse. organic-chemistry.orgmdpi.com In electrochemically assisted methods, the electric current facilitates the reaction, often by generating the necessary reactive intermediates in situ, thus avoiding the need for chemical reagents. rsc.org
Regioselectivity and Stereoselectivity Control in Derivatization
Regioselectivity, the control over the position of substituents, is fundamental to the synthesis of a specific isomer like this compound. wikipedia.org The substitution pattern of the final product is dictated by the structure of the starting materials.
To achieve the desired 3,7-dimethyl substitution pattern via a Friedländer synthesis, specific precursors are required:
7-Methyl Group : This substituent would originate from the aniline-containing reactant. Starting with an appropriately substituted 2-aminoaryl ketone, such as 2-amino-4-methylacetophenone, ensures the methyl group is incorporated at the 7-position of the resulting quinoline ring.
3-Methyl Group : This substituent is introduced from the active methylene component. Using a reactant like 1-morpholinopropan-2-one would place the methyl group at the C3 position.
2-Morpholine Group : The morpholine moiety would also come from the active methylene component, in this case, 1-morpholinopropan-2-one.
Controlling the regioselectivity of the condensation between an unsymmetrical ketone and the 2-aminoaryl ketone can be challenging. researchgate.net However, introducing specific functional groups, such as a phosphonate, on one of the α-carbons of the ketone can provide excellent control over the direction of the annulation. nih.gov In other synthetic approaches, like the Vilsmeier-Haack reaction, the regioselectivity is often directed by the electronic properties of the substituents on the starting N-arylacetamide. niscpr.res.in
Stereoselectivity is not a factor in the synthesis of the aromatic quinoline ring itself. However, it would become critical if the quinoline ring were to be subsequently reduced to form chiral centers in a tetrahydroquinoline derivative.
Advanced Structural Elucidation of this compound and its Derivatives
The definitive identification of this compound would rely on a combination of modern spectroscopic techniques. Although experimental data for this specific compound is unavailable, its expected spectral characteristics can be predicted based on data from analogous structures. chempap.orgnih.govmcmaster.caresearchgate.netresearchgate.net
Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. The predicted chemical shifts provide a fingerprint of the molecule's atomic connectivity. tsijournals.com
Predicted ¹H NMR Data This interactive table outlines the anticipated proton signals for the title compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoline-H4 | ~8.0 - 8.2 | s |
| Quinoline-H5 | ~7.8 - 8.0 | d |
| Quinoline-H6 | ~7.3 - 7.5 | d |
| Quinoline-H8 | ~7.6 - 7.8 | s |
| Morpholine-H (adjacent to O) | ~3.8 - 4.0 | t |
| Morpholine-H (adjacent to N) | ~3.4 - 3.6 | t |
| Quinoline-CH₃ (C7) | ~2.5 | s |
Predicted ¹³C NMR Data This interactive table displays the expected carbon signals.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quinoline-C2 | ~158 - 160 |
| Quinoline-C3 | ~122 - 124 |
| Quinoline-C4 | ~145 - 147 |
| Quinoline-C4a | ~125 - 127 |
| Quinoline-C5 | ~128 - 130 |
| Quinoline-C6 | ~126 - 128 |
| Quinoline-C7 | ~138 - 140 |
| Quinoline-C8 | ~129 - 131 |
| Quinoline-C8a | ~147 - 149 |
| Morpholine-C (adjacent to O) | ~66 - 68 |
| Morpholine-C (adjacent to N) | ~50 - 52 |
| Quinoline-CH₃ (C7) | ~21 - 23 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups within the molecule. researchgate.netchemicalbook.comspectrabase.com
Predicted FT-IR Data This table lists the principal expected vibrational frequencies.
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | C-H stretch | ~3050 - 3100 |
| Aliphatic C-H | C-H stretch | ~2850 - 2960 |
| Aromatic C=C | C=C stretch | ~1600, 1500, 1450 |
| Quinoline C=N | C=N stretch | ~1620 - 1640 |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, confirming the elemental composition. The calculated molecular weight for C₁₇H₂₀N₂O is 268.35 g/mol . An electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 269.16. nih.govmdpi.com The fragmentation pattern observed in MS/MS experiments would provide further structural evidence, often showing characteristic losses, such as the expulsion of ethene from the morpholine ring. chempap.orgresearchgate.net
Information regarding the chemical compound “this compound” is not available in the public domain.
Extensive searches for scholarly articles and research data concerning the synthesis, structural analysis, and analytical validation of "this compound" have yielded no specific results for this particular chemical entity.
While general synthetic methodologies for analogous morpholine-substituted quinoline derivatives are documented in the scientific literature, detailed experimental procedures, comprehensive structural elucidation data (including X-ray crystallography), and specific chromatographic purity assessments for this compound could not be located. The available research focuses on related but structurally distinct compounds.
Consequently, the requested article, which requires in-depth and scientifically accurate information for the specified sections and subsections, cannot be generated. The absence of primary research data, including crystallographic and chromatographic findings, precludes the creation of a thorough and factual report on this compound.
Computational and Theoretical Studies of 4 3,7 Dimethylquinolin 2 Yl Morpholine
Molecular Docking Investigations of 4-(3,7-dimethylquinolin-2-yl)morpholine and its Analogues
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like this compound, this method is instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.
Prediction of Binding Modes and Affinities with Enzyme Targets
Docking studies on analogues of this compound have successfully predicted their binding affinities and modes of interaction with various enzyme targets implicated in cancer and other diseases. For instance, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential inhibitors of the mTOR (mammalian target of rapamycin) kinase, a crucial regulator of cell growth and proliferation. mdpi.comresearchgate.net Computational docking highlighted strong binding interactions within the mTOR active site. researchgate.net
Similarly, other quinoline (B57606) and quinazoline-based analogues have been docked against targets such as HIV reverse transcriptase and Cyclin-Dependent Kinase 2 (CDK2), showing promising binding affinities. nih.govphyschemres.org The binding affinity is typically quantified by a docking score, with more negative values indicating a stronger predicted interaction. For example, a series of quinoline derivatives showed docking scores as high as -10.67 kcal/mol against the HIV reverse transcriptase protein. nih.gov These studies collectively suggest that the quinoline-morpholine scaffold is a versatile pharmacophore capable of fitting into the active sites of diverse enzymatic targets.
| Compound Class | Enzyme Target (PDB ID) | Best Docking Score (kcal/mol) |
|---|---|---|
| Quinoline-Pyrimidine Derivatives | HIV Reverse Transcriptase (4I2P) | -10.67 |
| Morpholine-Triazole Analogues | Estrogen Receptor Alpha (3ERT) | -10.3 |
| Styrylquinoline Derivatives | Cyclin-Dependent Kinase 2 (6GUH) | -9.8 |
Ligand-Receptor Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
The morpholine (B109124) ring is a key structural feature that often plays a critical role in mediating interactions with biological targets. Its oxygen atom can act as a hydrogen bond acceptor, while the cyclic structure contributes to hydrophobic and van der Waals interactions. researchgate.net Studies on related compounds have shown that the morpholine moiety can significantly improve aqueous solubility and facilitate specific interactions within an enzyme's ATP-binding pocket. mdpi.com
Detailed interaction analyses of docked analogues reveal a variety of binding forces at play. For example, docking simulations of styrylquinoline derivatives in the active site of CDK2 predicted hydrogen bond interactions with key amino acid residues such as Lys44, Thr22, and Tyr183. physchemres.org In other cases, hydrophobic interactions with nonpolar residues and pi-stacking interactions between the quinoline's aromatic system and aromatic residues in the receptor (like tyrosine or phenylalanine) are crucial for stabilizing the ligand-receptor complex. imrpress.com The specific nature and pattern of these interactions determine the compound's binding affinity and selectivity for its target.
| Compound Class | Enzyme Target | Interacting Residues | Interaction Type |
|---|---|---|---|
| Styrylquinoline Derivatives | CDK2 | Lys44, Thr22, Tyr183 | Hydrogen Bonding |
| Benzylidene Anabaseines (Quinoline-like) | α7 nAChR | S36, Q57 | Hydrogen Bonding / Polar |
| Morpholine-Triazole Analogues | ERα | Glu353, Arg394 | Hydrogen Bonding |
| Morpholine-Triazole Analogues | ERα | Met343, Leu346, Ala350 | Hydrophobic |
Conformational Analysis within Active Sites
The conformation of a ligand within the binding site of its receptor is a critical determinant of its activity. The morpholine ring itself typically adopts a stable chair conformation. researchgate.net However, the energetic barrier for ring inversion is relatively low, allowing it to adopt other conformations, such as a boat or twist-boat form, to achieve an optimal fit within a constrained active site. researchgate.net
Molecular docking simulations provide a static image of the most likely binding pose, or conformation, of the ligand. For example, the docked pose of a benzylidene anabaseine, a related heterocyclic compound, in a homology model of the α7 nicotinic acetylcholine (B1216132) receptor showed its hydroxyl group nestled between specific serine and glutamine residues, dictating its orientation and interactions. nih.gov This analysis of the ligand's three-dimensional arrangement within the active site is crucial for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity.
Molecular Dynamics (MD) Simulations
While molecular docking provides a valuable static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand, receptor, and surrounding solvent molecules over time. This provides deeper insights into the stability of the complex and the role of solvent in the binding process.
Stability and Flexibility of this compound-Target Complexes
MD simulations performed on complexes of quinoline-morpholine analogues with their enzyme targets have been used to validate docking results and assess the stability of the predicted binding poses. mdpi.comresearchgate.net A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-2 Å), indicates that the ligand remains securely bound in its initial pose and that the complex is stable. frontiersin.org
For a promising morpholine-substituted tetrahydroquinoline inhibitor of mTOR, MD simulations over a 100-nanosecond period confirmed stable protein-ligand interactions and favorable dynamics, validating the initial docking predictions. mdpi.comresearchgate.net Such simulations provide confidence that the interactions observed in the static docked model are maintained in a more physiologically realistic, dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique fundamental to modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govwisdomlib.org For quinoline-based compounds, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new derivatives with enhanced efficacy. nih.gov These models reduce the time and cost associated with drug development by prioritizing compounds for synthesis and experimental testing. mdpi.com
The development of QSAR models for quinoline scaffolds involves analyzing a series of compounds to create a reliable predictive model. nih.gov Both 2D and 3D-QSAR models have been successfully developed for various quinoline derivatives to predict their activity against different biological targets. mdpi.comucm.es
2D-QSAR models utilize descriptors calculated from the 2D representation of molecules. These models are often developed using machine learning (ML) regression methods such as k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting (GB). nih.gov These approaches create mathematical equations that link physicochemical properties and topological indices to biological activity. mdpi.com
3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules in three-dimensional space. mdpi.comucm.esnih.gov These models require the alignment of the molecular structures in a dataset to compare their 3D properties. researchgate.net For quinoline-based derivatives, CoMFA and CoMSIA have been used to create statistically significant models with high predictive ability, correlating features like steric, electrostatic, and hydrophobic interactions with biological activity. nih.gov Studies have shown that for quinoline derivatives, both CoMSIA and 2D-QSAR models can exhibit excellent predictive capacity. mdpi.comucm.es
Table 1: Overview of QSAR Models for Quinoline Scaffolds
| Model Type | Methodology | Key Features | Relevant Findings for Quinoline Scaffolds |
|---|---|---|---|
| 2D-QSAR | Machine Learning (kNN, GB, etc.), Multiple Linear Regression (MLR) | Uses topological and physicochemical descriptors. nih.govresearchgate.net | Successfully developed for quinoline-arylamidine hybrids and other derivatives, showing high predictive accuracy. mdpi.comresearchgate.net |
| 3D-QSAR (CoMFA) | Comparative Molecular Field Analysis | Analyzes steric and electrostatic fields based on 3D structure. nih.gov | Developed for various quinoline derivatives, providing insights into the spatial requirements for activity. ucm.esnih.gov |
| 3D-QSAR (CoMSIA) | Comparative Molecular Similarity Index Analysis | In addition to steric and electrostatic fields, includes hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov | Often shows superior predictive power over CoMFA for quinoline derivatives. mdpi.comucm.es |
| HQSAR | Hologram QSAR | Uses 2D fragments to generate molecular holograms. | Demonstrated good statistical significance and predictive ability for quinoline-based antimalarial agents. nih.gov |
This table provides an interactive overview of common QSAR models applied to quinoline derivatives.
The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors that capture the structural features relevant to biological activity. nih.gov For quinoline-morpholine scaffolds and related derivatives, several classes of descriptors have been identified as crucial.
Electronic Descriptors: Properties like electronegativity, electron density, and ionization potential are pivotal. nih.gov For instance, the presence of electron-withdrawing groups (e.g., Cl, Br) can reduce molecular electronegativity and increase biological activity in certain quinolinone hybrids. nih.gov
Steric and Volumetric Descriptors: Van der Waals volume plays a significant role in the anti-tuberculosis activity of quinolinone-based compounds. nih.gov
Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a key factor influencing how a compound interacts with biological membranes and proteins. nih.gov
Field-Based Descriptors: In 3D-QSAR, descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are correlated with activity to generate contour maps that guide structural modifications. nih.gov
Table 2: Key Molecular Descriptors for Quinoline Derivatives in QSAR
| Descriptor Class | Specific Descriptor Example | Significance for Biological Activity |
|---|---|---|
| Electronic | Electronegativity, Electron Density | Influences molecular interactions and reactivity; lower electronegativity correlated with higher activity in some series. nih.gov |
| Steric | Van der Waals Volume | Determines the fit of the molecule into a target's binding site. nih.gov |
| Thermodynamic | Heat of Formation | Indicates molecular stability, which can indirectly relate to reactivity and biological function. ijpras.com |
| Hydrophobic | LogP, Hydrophobic Fields | Crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. nih.govresearchgate.net |
| Hydrogen Bonding | H-bond Donor/Acceptor Fields | Defines specific interactions with amino acid residues in the target protein. nih.gov |
This interactive table details molecular descriptors that are critical for predicting the biological activity of quinoline compounds.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME studies are essential in the early stages of drug discovery to predict the pharmacokinetic profile of a compound, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. nih.govijprajournal.com For compounds like this compound, these computational predictions provide critical insights into their potential behavior in the body. researchgate.netresearchgate.net
Computational tools can effectively predict various pharmacokinetic parameters for quinoline derivatives. healthinformaticsjournal.comeurekaselect.com
Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system (CNS). acs.orgnih.gov The morpholine ring is a valuable heterocycle in CNS drug design because it helps achieve the strict balance between size and lipophilicity required for BBB penetration. acs.orgnih.gov Its weak basicity and flexible conformation allow it to engage in various interactions that can improve brain permeability. acs.orgnih.gov In silico models like the parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) are used to predict this property. nih.gov
Metabolic Stability: The metabolic fate of a compound is a key determinant of its bioavailability and duration of action. researchgate.net The quinoline ring system is often susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Metabolite identification studies on quinoline derivatives have shown that oxidation on the quinoline ring is a common metabolic pathway. nih.gov Computational approaches can predict these metabolic liabilities, allowing for structural modifications to enhance stability. For example, replacing a metabolically vulnerable ring system with more electron-deficient heterocycles can significantly lower metabolic clearance. nih.gov The incorporation of a nitrogen atom into an aromatic ring, as in the quinoline structure, can sometimes increase metabolic stability through coordination with the heme iron of P450 enzymes. nih.gov
Table 3: Predicted ADME Properties for Quinoline-Morpholine Type Scaffolds
| ADME Property | Significance | Computational Prediction Insights |
|---|---|---|
| Absorption | Oral bioavailability | Most quinoline hybrids are predicted to be suitable for oral administration. researchgate.netnih.gov |
| Distribution (BBB) | CNS drug potential | The morpholine ring can improve brain permeability by balancing lipophilicity and polarity. acs.orgnih.gov |
| Metabolism | Drug clearance and half-life | The quinoline ring is a potential site for oxidative metabolism; modifications can enhance stability. nih.gov |
| Excretion | Elimination from the body | Predicted via models of renal clearance and other excretory pathways. |
| Toxicity | Safety profile | In silico tools like AdmetSAR predict potential mutagenicity and carcinogenicity. ijprajournal.comhealthinformaticsjournal.com |
This interactive table summarizes key ADME properties and their computational assessment for quinoline-morpholine type compounds.
Lipophilicity and polarity are fundamental physicochemical properties that govern a drug's ADME profile. nih.gov
Lipophilicity (logP): This parameter describes a compound's solubility in nonpolar environments and its ability to passively cross cell membranes. nih.gov For quinoline derivatives, lipophilicity is a critical factor. researchgate.net The introduction of a morpholinyl ring at the C-2 position of a quinoline moiety has been shown to increase the lipophilicity (logP) compared to substituents like a hydrogen atom, a methyl group, or even a pyrrolidinyl ring. nih.gov An optimal lipophilicity range is crucial; for CNS drugs, a logP between 2 and 4 is often preferred to ensure adequate BBB penetration without excessive binding to plasma proteins. mdpi.com
Polarity: Polarity, often assessed through descriptors like the Polar Surface Area (PSA), influences a compound's solubility in aqueous environments and its ability to form hydrogen bonds. The morpholine ring, with its oxygen atom, provides a weak hydrogen bond acceptor functionality, contributing to a balanced lipophilic-hydrophilic profile. sci-hub.se This balance is essential for achieving both good membrane permeability and sufficient aqueous solubility for administration and distribution. acs.orgnih.gov Computational methods are used to calculate these descriptors, guiding the optimization of the chemical structure to achieve a desirable pharmacokinetic profile. nih.govresearchgate.net
Table 4: Influence of Substituents on Lipophilicity of Quinoline Derivatives
| Substituent at C-2 Position | Relative Lipophilicity (logP) | Rationale |
|---|---|---|
| Hydrogen atom | Lowest | Smallest, least lipophilic substituent. nih.gov |
| Methyl group | Low | Small alkyl group, slightly increases lipophilicity. nih.gov |
| Pyrrolidinyl ring | Moderate | Cyclic amine, contributes to lipophilicity. nih.gov |
| Morpholinyl ring | Highest | The addition of the morpholine ring leads to a greater increase in lipophilicity compared to the other listed groups. nih.gov |
This table interactively shows the effect of different chemical groups on the lipophilicity of the quinoline scaffold, based on findings from related structures.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. nih.govrsc.orgnih.gov These theoretical methods are used to compute a range of molecular properties that are difficult to measure experimentally. ijpras.com
The geometry of quinoline derivatives is typically optimized using DFT methods, such as B3LYP with a basis set like 6-31G* or higher, to find the most stable conformation. ijpras.comnih.gov From this optimized structure, various electronic properties are calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a smaller gap suggests higher reactivity. ijpras.comnih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps identify the electrophilic (positive potential, prone to nucleophilic attack) and nucleophilic (negative potential, prone to electrophilic attack) regions of the molecule, which is vital for understanding interactions with biological receptors. ekb.egresearchgate.net
Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, including ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index. nih.govrsc.orgarabjchem.org These descriptors help in comparing the stability and reactivity of different derivatives within a series. uantwerpen.be For example, NBO (Natural Bond Orbital) analysis can be used to study intramolecular hydrogen bonds and electron delocalization, which contribute to molecular stability. arabjchem.org
Table 5: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Calculation Basis | Interpretation |
|---|---|---|
| HOMO Energy | EHOMO | Relates to electron-donating ability; higher energy means a better electron donor. nih.gov |
| LUMO Energy | ELUMO | Relates to electron-accepting ability; lower energy means a better electron acceptor. nih.gov |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. ijpras.comnih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. arabjchem.org |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the ability of a molecule to accept electrons. arabjchem.org |
| Molecular Electrostatic Potential (MEP) | Charge distribution on the molecular surface | Identifies nucleophilic and electrophilic sites for potential receptor interactions. ekb.eg |
This interactive table explains important descriptors derived from quantum chemical calculations and their relevance to molecular properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties.
For a molecule like this compound, a typical FMO analysis performed using Density Functional Theory (DFT) would calculate the energies of the HOMO, LUMO, and the energy gap. These values provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In many organic molecules, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas.
Table 1: Illustrative Frontier Molecular Orbital Data
| Parameter | Energy (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |
| Energy Gap (ΔE) | Data not available | Difference between LUMO and HOMO energies, indicating chemical reactivity and stability. |
Note: The table above is for illustrative purposes. Specific values for this compound are not available in the searched literature.
Electrostatic Potential Surface (ESP) Mapping
Electrostatic Potential Surface (ESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding how molecules interact. The ESP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.
For this compound, an ESP map would likely show negative potential around the nitrogen atom of the morpholine ring and potentially the nitrogen of the quinoline ring, indicating these as sites for electrophilic interaction. The hydrogen atoms and certain parts of the quinoline ring might show positive potential, suggesting them as sites for nucleophilic interaction. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and for predicting reactive sites.
Theoretical Studies on Reaction Energy Profiles
Theoretical studies of reaction energy profiles involve calculating the energy changes that occur as reactants are converted into products through a transition state. These studies are instrumental in understanding reaction mechanisms, determining reaction rates, and predicting the feasibility of a chemical reaction. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism.
For a compound such as this compound, theoretical studies could be employed to investigate various reactions it might undergo, such as electrophilic substitution on the quinoline ring or reactions involving the morpholine moiety. These calculations would identify the transition state structures and their corresponding activation energies. A lower activation energy implies a faster reaction rate. Such studies provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.
Biological Activity Research and Mechanistic Studies of 4 3,7 Dimethylquinolin 2 Yl Morpholine and Its Analogues
Investigations of Enzyme Inhibition Profiles (In Vitro)
Carbonic Anhydrase Inhibition Mechanisms
Quinoline (B57606) and its derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govnih.gov Inhibition of specific CA isoforms, such as CA I, II, IV, and IX, is a therapeutic strategy for conditions like glaucoma and certain cancers. nih.govresearchgate.net
Research into quinoline-based inhibitors has shown that their mechanism often involves the interaction of a zinc-binding group (ZBG) with the zinc ion in the enzyme's active site. nih.gov For instance, a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated potent inhibition of human CA (hCA) isoforms. researchgate.net The inhibitory activity of these compounds varied with substitution patterns, with compound 5h (an 8-substituted quinoline-2-carboxamide) showing significant inhibition against hCA I and hCA II. researchgate.net Similarly, quinazolinone derivatives, which share a bicyclic core with quinolines, have been studied as competitive inhibitors of both bovine (bCA-II) and human (hCA-II) carbonic anhydrase II. nih.gov
The inhibitory potency of these analogues is often presented as IC50 or Ki values, as detailed in the table below.
| Compound/Analogue Class | Target Enzyme | Inhibition Constant (K_i) / IC50 | Reference |
| Quinazolinone derivatives | bCA-II | IC50: 8.9–67.3 μM | nih.gov |
| Quinazolinone derivatives | hCA-II | IC50: 14.0–59.6 μM | nih.gov |
| 8-substituted quinoline-2-carboxamides (e.g., 5h ) | hCA I | K_i: 61.9 nM | researchgate.net |
| 8-substituted quinoline-2-carboxamides (e.g., 5h ) | hCA II | K_i: 33.0 nM | researchgate.net |
| Morpholine (B109124) derived thiazoles | bCA-II | K_i: 9.64 ± 0.007 μM (for compound 24 ) | rsc.org |
Cholinesterase Enzyme Modulation (AChE/BChE) and Binding Kinetics
Analogues of 4-(3,7-dimethylquinolin-2-yl)morpholine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.govmdpi.com A study of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group revealed that several compounds were dual inhibitors of both AChE and BChE. nih.govmdpi.com
Kinetic analyses of the most potent of these inhibitors, such as compounds 11a and 11g , demonstrated a mixed-type inhibition of AChE. nih.gov This suggests that these molecules may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The length of the carbon linker between the quinoline core and the morpholine moiety was found to significantly influence inhibitory potency, with a two-methylene linker showing better AChE inhibition than three or four-methylene linkers. nih.gov
| Compound/Analogue | Target Enzyme | IC50 (μM) | Inhibition Type | Ki (μM) | Reference |
| 11g (4-N-phenylaminoquinoline-morpholine derivative) | AChE | 1.94 ± 0.13 | Mixed | 0.64 | nih.gov |
| 11g (4-N-phenylaminoquinoline-morpholine derivative) | BChE | 28.37 ± 1.85 | - | - | nih.gov |
| 11a (4-N-phenylaminoquinoline-morpholine derivative) | AChE | - | Mixed | 2.03 | nih.gov |
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of cancer and autoimmune diseases. nih.govrsc.orgrsc.org Several quinoline derivatives have emerged as potent inhibitors of human DHODH (hDHODH). rsc.orgrsc.org
Structure-activity relationship (SAR) studies of quinoline-based hDHODH inhibitors have highlighted the importance of specific substitutions for potent activity. For example, quinoline derivatives featuring a carboxyl group, a bromine atom, and a para-alkyl-substituted phenyl group have demonstrated enhanced potency. rsc.org A notable example, compound A9 , was identified as a highly potent hDHODH inhibitor with an IC50 value in the nanomolar range. rsc.org Another study on 4-quinoline carboxylic acids also led to the discovery of potent analogues, such as compound 41 and 43 , with low nanomolar IC50 values against DHODH. nih.govacs.org The inhibition of DHODH by these compounds leads to pyrimidine depletion, which in turn halts cell cycle progression. nih.gov
| Compound/Analogue | Target Enzyme | IC50 | Reference |
| A9 (Quinoline derivative) | hDHODH | 9.7 nM | rsc.orgrsc.org |
| 41 (4-Quinoline carboxylic acid) | DHODH | 9.71 ± 1.4 nM | nih.govacs.org |
| 43 (4-Quinoline carboxylic acid) | DHODH | 26.2 ± 1.8 nM | nih.govacs.org |
| H-006 | hDHODH | 3.8 nM | nih.gov |
Caspase-3 Inhibition Pathways
Caspases are a family of proteases that play a critical role in apoptosis, or programmed cell death. The activation of executioner caspases, such as caspase-3, is a key event in this process. Some quinoline-based hybrids have been investigated for their ability to modulate caspase activity.
For instance, quinoline hybrids have been shown to induce apoptosis through the activation of caspases. nih.gov One study found that certain quinoline-pyridine hybrids significantly induced apoptosis and the activation of caspase-3/7 in cancer cell lines. tandfonline.com In contrast, other research has focused on the development of quinoline derivatives as caspase inhibitors to prevent apoptosis in specific contexts. While direct inhibitory data on this compound is not available, related quinazolinone-chalcone hybrids have been shown to induce apoptosis through the cleavage of caspase-3 and PARP-1. rsc.org
Monoamine Oxidase (MAO) Inhibition (MAO-A/B)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of neurological disorders. nih.gov Studies on 5-phenoxy 8-aminoquinoline (B160924) analogues have revealed their potential as inhibitors of both MAO-A and MAO-B, with a notable selectivity for MAO-B. nih.gov
One of the tested analogues, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine (6 ), was found to be a particularly potent inhibitor of MAO-B, with an IC50 value in the nanomolar range, making it significantly more potent than the parent compound, primaquine. nih.gov The structure-activity relationship analysis of quinoline-based MAO-B inhibitors suggests that the quinoline core is crucial for binding affinity. researchgate.net
| Compound/Analogue | Target Enzyme | IC50 | Reference |
| 6 (5-(4-Trifluoromethylphenoxy)-4-methylprimaquine) | MAO-B | 150 nM | nih.gov |
Other Relevant Enzyme Targets (e.g., PI3K, AMPK, Lipoxygenase, Tubulin)
The therapeutic potential of quinoline-morpholine analogues extends to a variety of other enzyme targets.
Phosphoinositide 3-kinase (PI3K): Quinoline-chalcone hybrids have been designed and evaluated as PI3K inhibitors. nih.gov Compounds 9i and 9j from one such study were found to be potent against all PI3K isoforms, with 9i showing the highest potency against the PI3K-γ isoform. nih.gov Mechanistic studies revealed that these compounds inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. nih.gov Quinoline-based compounds have also been developed as dual PI3K/mTOR inhibitors. researchgate.net
Lipoxygenase (LOX): 2-Aryl quinoline derivatives have been identified as the first inhibitors of 12R-lipoxygenase (12R-LOX), an enzyme implicated in inflammatory skin diseases. nih.gov Compounds 7b and 4a from this study showed concentration-dependent inhibition of 12R-hLOX with IC50 values in the micromolar range. nih.govbohrium.com
Tubulin: Quinoline derivatives have been developed as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. rsc.orgnih.gov Compound 4c from a series of quinoline derivatives was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. rsc.orgresearchgate.net Another study on quinoline-indole derivatives also identified potent antitubulin agents, with compounds 27c and 34b exhibiting IC50 values in the low nanomolar range against various cancer cell lines. nih.gov
| Compound/Analogue Class | Target Enzyme | IC50 | Reference |
| 9i (Quinoline-chalcone hybrid) | PI3K-γ | 52 nM | nih.gov |
| 7b (2-Aryl quinoline derivative) | 12R-hLOX | 12.48 ± 2.06 μM | nih.govbohrium.com |
| 4a (2-Aryl quinoline derivative) | 12R-hLOX | 28.25 ± 1.63 μM | nih.govbohrium.com |
| 4c (Quinoline derivative) | Tubulin Polymerization | 17 ± 0.3 μM | rsc.orgresearchgate.net |
| 27c (Quinoline-indole derivative) | Various cancer cell lines | 2 - 11 nM | nih.gov |
| 34b (Quinoline-indole derivative) | Various cancer cell lines | 2 - 11 nM | nih.gov |
Cellular-Level Investigations
Mechanisms of Antiproliferative Activity in Cancer Cell Lines (e.g., Cell Cycle Analysis, Apoptosis Induction)
Analogues of this compound, particularly those based on quinoline and quinazoline (B50416) scaffolds, have demonstrated significant antiproliferative properties through the induction of cell cycle arrest and apoptosis.
Studies on morpholine-substituted quinazoline derivatives have shown potent cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). nih.gov Mechanistic investigations into lead compounds from this series, such as AK-3 and AK-10, revealed that they inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase. nih.gov For instance, treatment of SHSY-5Y cells with a 10.0 μM concentration of AK-3 and AK-10 resulted in cell cycle arrest values of 59% and 62%, respectively. nih.gov The primary mode of cell death induced by these compounds was identified as apoptosis. nih.gov Notably, these compounds displayed selectivity, showing non-toxicity against normal HEK293 cells at a concentration of 25 μM. nih.gov
Similarly, a novel quinazoline-containing 1,2,3-triazole compound, 4-TCPA, was found to be effective against K562 (leukemia), A549, and MCF7 cells. nih.gov This compound induced apoptosis, confirmed by Annexin V/PI double staining and the activation of caspase-3/7, and also caused cell cycle arrest. nih.gov Its mechanism is believed to involve the inhibition of key signaling pathways, with qRT-PCR analysis showing significant downregulation of VEGFR2 and EGFR in treated cancer cells. nih.gov This compound also exhibited a degree of selectivity, with a much higher IC₅₀ value in normal HFF2 fibroblast cells compared to cancer cells. nih.gov
Other quinoline derivatives have also been investigated. A compound designated IND-2 was shown to inhibit the proliferation of prostate cancer cells by inducing oxidative stress, apoptosis, and cell cycle arrest in the G2 phase. researchgate.net Its mechanism also involves the inhibition of topoisomerase II. researchgate.net Furthermore, a series of 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated antiproliferative activity by inducing apoptosis and causing damage to DNA/RNA. mdpi.com
| Compound/Analogue Class | Cancer Cell Line(s) | Mechanism of Action | IC₅₀ Values | Source(s) |
| Morpholine Quinazoline Derivatives (AK-3, AK-10) | A549, MCF-7, SHSY-5Y | G1/G0 phase cell cycle arrest, Apoptosis induction | AK-3: 6.44-10.38 µM; AK-10: 3.15-8.55 µM | nih.gov |
| Quinazoline-1,2,3-triazole (4-TCPA) | K562, MCF7, A549 | Apoptosis induction, Cell cycle arrest, VEGFR2/EGFR inhibition | K562: 5.95 µM; MCF7: 19.50 µM; A549: 35.70 µM | nih.gov |
| Quinoline Derivative (IND-2) | Prostate Cancer Cells | Oxidative stress, Apoptosis, G2 phase cell cycle arrest, Topoisomerase II inhibition | Not Specified | researchgate.net |
| Morpholine-Substituted Tetrahydroquinolines | A549, MCF-7, MDA-MB-231 | mTOR inhibition | 10e (A549): 0.033 µM; 10h (MCF-7): 0.087 µM | mdpi.com |
Antimicrobial Activity Mechanisms against Specific Pathogens (e.g., MRSA, Fungi)
Quinoline derivatives have been a focus of research for combating antimicrobial resistance, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). The resistance in MRSA is primarily due to the mecA gene, which encodes for a penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics. nih.govresearchgate.net
The mechanisms of action for quinoline-based anti-MRSA agents are varied. One study identified a quinoline derivative (compound 32) that was highly potent against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. nih.gov Spectroscopic analysis suggested that this compound functions by intercalating with DNA, forming a complex that blocks replication. nih.gov Another class of compounds, N-Alkyl-2-Quinolonopyrones, demonstrated significant antibiotic activity against S. aureus and Enterococcus faecalis. nih.gov A lead compound from this series showed MIC values of ≤2 μg/mL against multiple MRSA strains. nih.gov Proteomic analysis was initiated to understand the precise molecular mechanism behind their growth-inhibitory effects. nih.gov
A dual-mechanism approach has been observed with an iron complex of 8-hydroxyquinoline (B1678124), Fe(8-hq)₃. This complex exhibits enhanced potency compared to 8-hydroxyquinoline alone by simultaneously transporting iron into the bacterial cell ("push") and chelating other essential intracellular metal ions ("pull"), thereby disrupting metal homeostasis. mdpi.com This dual action also appears to delay the development of resistance. mdpi.com
| Compound/Analogue Class | Pathogen(s) | Mechanism of Action | Potency (MIC) | Source(s) |
| Quinoline Derivative (Cmpd 32) | MRSA | DNA intercalation, blocking replication | 0.5 µg/mL | nih.gov |
| N-Alkyl-2-Quinolonopyrones | MRSA, Enterococcus spp. | Growth inhibition (specific molecular target under investigation) | ≤2 µg/mL (MRSA); 0.25 µg/mL (Enterococcus) | nih.gov |
| Fe(8-hydroxyquinoline)₃ | MRSA | Dual mechanism: Iron transport into cell & chelation of intracellular metals | Eradication at 2 µM (1-log reduction) | mdpi.com |
Anti-Parasitic Activity Mechanisms (e.g., against Leishmania, Trypanosoma cruzi)
Quinoline and quinazoline analogues have shown promise as therapeutic agents against trypanosomatid parasites, which cause diseases like Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). nih.govqmul.ac.uk
A series of quinazoline compounds demonstrated potent in vitro activity against T. cruzi, T. brucei, and Leishmania donovani. nih.gov Detailed mechanism-of-action studies identified the parasite's lysyl-tRNA synthetase 1 (KRS1) as the molecular target. nih.gov High-resolution crystal structures confirmed that the quinazoline compound binds to the ATP-binding pocket of KRS1, leading to its inhibition and subsequent parasite death. nih.gov
For leishmaniasis, various quinoline-based compounds have been explored, targeting different parasitic pathways. One line of research on quinoline-isatin hybrids acting against L. major suggested that the compounds function as anti-folate agents. nih.gov Their antileishmanial activity was significantly diminished when the parasites were supplemented with folic and folinic acids, indicating an inhibition of the folate pathway enzymes DHFR-TS and PTR1. nih.gov Another quinoline derivative was found to induce mitochondrial dysfunction in L. amazonensis by reducing the mitochondrial membrane potential. nih.gov Furthermore, some derivatives appear to disrupt the parasite's sterol biosynthetic pathway, leading to an accumulation of squalene. nih.gov
Receptor Binding and Ligand-Target Interaction Studies (In Vitro)
Receptor Antagonism/Agonism at the Molecular Level (e.g., TRPV1, MCH1R)
Analogues of this compound have been specifically designed and studied as antagonists for receptors implicated in metabolic disorders and pain. The melanin-concentrating hormone receptor 1 (MCH1R), a target for anti-obesity drugs, has been a key focus.
A novel class of MCH1R antagonists featuring an 8-methylquinoline (B175542) scaffold was identified. nih.gov The lead compound, MQ1, was characterized as a slowly dissociating, reversible negative allosteric modulator (NAM) of the MCH1R. nih.gov It demonstrated time-dependent inhibition, with its IC₅₀ value in a binding assay decreasing from 2.5 nM with no pre-incubation to 0.39 nM after a 120-minute pre-incubation. nih.gov This indicates that MQ1 binds reversibly but dissociates slowly from the receptor, a desirable characteristic for drug candidates. nih.gov Further studies on 2-aminoquinoline (B145021) and 4-aminoquinoline (B48711) series have also led to the identification of potent MCH1R antagonists. nih.gov
The Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and inflammation, is another important target. unife.it While specific studies on this compound binding to TRPV1 are not detailed in the provided context, the development of antagonists for this receptor is a major area of drug discovery, aiming to block pain behaviors associated with inflammation, cancer, and osteoarthritis. unife.it
Investigation of Selective Target Binding
A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to maximize efficacy and minimize off-target effects. Several studies on quinoline and quinazoline analogues have highlighted their selective action.
In the context of anticancer activity, morpholine-based quinazoline derivatives were found to be cytotoxic to cancer cells while remaining non-toxic to normal human embryonic kidney (HEK293) cells, demonstrating a favorable selectivity profile. nih.gov Similarly, the quinazoline-triazole compound 4-TCPA was significantly less cytotoxic to normal human fibroblast (HFF2) cells than to leukemia cells, suggesting a degree of cancer cell selectivity. nih.gov A series of quinazolin-4(3H)-one-morpholine hybrids also produced a lead compound with a high selectivity index of 29 against A549 lung cancer cells, far superior to the reference drugs paclitaxel (B517696) (2.40) and sorafenib (B1663141) (4.92). nih.gov
Selectivity can also be engineered between closely related molecular targets. For instance, dramatic improvements in selectivity for the mammalian target of rapamycin (B549165) (mTOR) over the related kinase PI3Kα were achieved in a series of pyrazolopyrimidine inhibitors by replacing a simple morpholine group with a bridged morpholine. researchgate.net This structural modification created inhibitors with subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity over PI3Kα. researchgate.net Molecular modeling suggested this profound selectivity arises because a single amino acid difference creates a deeper binding pocket in mTOR that can accommodate the bulkier bridged morpholine, an interaction not possible in PI3Kα. researchgate.net
Structure Activity Relationship Sar Studies of 4 3,7 Dimethylquinolin 2 Yl Morpholine
Impact of Quinoline (B57606) Ring Substitutions on Biological Activity
The quinoline scaffold is a cornerstone of many pharmacologically active molecules, and its biological profile is highly sensitive to the nature and position of its substituents. biointerfaceresearch.comnih.gov Modifications on this ring system can significantly alter the electronic, steric, and lipophilic properties of the entire molecule, thereby affecting its target affinity and selectivity. rsc.org
Effects of Methyl Groups at C-3 and C-7 on Target Affinity and Selectivity
The presence of methyl groups at the C-3 and C-7 positions of the quinoline ring in 4-(3,7-dimethylquinolin-2-yl)morpholine is of particular strategic importance. Generally, methyl groups are known to influence a compound's lipophilicity, which can enhance its ability to cross cell membranes and access target sites.
The C-7 methyl group, located on the benzo portion of the quinoline ring, can modulate π-π stacking interactions with aromatic residues within a protein's binding pocket. nih.gov Its presence can lead to an increase in target affinity by optimizing van der Waals contacts. For instance, in some kinase inhibitors, substitutions at this position have been shown to be crucial for achieving high potency.
Table 1: Postulated Effects of Methyl Group Substitution on Quinoline Core
| Position | Substituent | Potential Impact on Biological Activity |
|---|---|---|
| C-3 | Methyl | - Steric influence on the conformation- Potential for enhanced binding through hydrophobic interactions |
Influence of Other Substituents on the Quinoline Core
While the focus is on the dimethyl-substituted compound, understanding the effects of other substituents on the quinoline core provides a broader context for SAR. The introduction of different functional groups can fine-tune the molecule's properties. brieflands.comnih.gov
Electron-withdrawing groups, such as nitro or cyano groups, can alter the electron density of the quinoline ring, potentially influencing its ability to form hydrogen bonds or engage in other electronic interactions with a target. nih.gov For example, a nitro group has been shown to form hydrogen bonds with specific amino acid residues like Aspartate in certain kinase domains. nih.gov Conversely, electron-donating groups like methoxy (B1213986) can enhance activity in other contexts by participating in different hydrogen bonding patterns. rsc.org
Halogen atoms, such as chlorine or fluorine, are often used to increase metabolic stability and can also serve as points for specific interactions within a binding pocket. rsc.org The position and nature of the substituent are critical, as these factors dictate the resulting biological effect. biointerfaceresearch.com
Role of the Morpholine (B109124) Moiety in Modulating Biological Activity
The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. researchgate.netresearchgate.netnih.govnih.gov Its inclusion in this compound is likely intended to confer several advantages. researchgate.net
Conformational Preferences and Stereochemical Effects of the Morpholine Ring
The morpholine ring typically adopts a stable chair conformation. acs.orgacs.org This conformational preference can influence how the entire molecule presents itself to its biological target. The nitrogen atom in the morpholine ring is weakly basic, which can be important for forming salt bridges or hydrogen bonds with acidic residues in a protein. nih.gov The oxygen atom, on the other hand, can act as a hydrogen bond acceptor. acs.org These dual properties allow the morpholine moiety to participate in a variety of hydrophilic and lipophilic interactions. nih.gov
Impact of Morpholine Substitution Patterns
Substitutions on the morpholine ring itself can further modulate the compound's activity. researchgate.net Adding substituents can alter the ring's conformation, lipophilicity, and potential for hydrogen bonding. For example, the introduction of methyl groups on the morpholine ring can increase steric bulk and lipophilicity, which may enhance binding in a hydrophobic pocket or, conversely, prevent binding due to steric hindrance.
Linker Region Modifications and their Influence on Molecular Interactions
In many bioactive molecules, a linker connects two key pharmacophoric elements. In the case of this compound, the direct attachment of the morpholine nitrogen to the C-2 position of the quinoline ring constitutes the linker. However, in analogous compounds, the nature of this linkage is often varied to optimize activity.
Introducing a flexible alkyl chain between the quinoline and morpholine moieties can allow for greater conformational freedom, which might enable the molecule to better adapt to the shape of the binding site. mdpi.commdpi.com The length of this linker is often critical; a two-methylene linker has been shown to be optimal for cholinesterase inhibition in some quinoline-morpholine derivatives. nih.gov
Alternatively, incorporating rigid linkers, such as amide or urea (B33335) functionalities, can restrict the molecule's conformation. researchgate.net This can be advantageous if it locks the molecule into its bioactive conformation, leading to higher affinity and selectivity. The choice of linker can also introduce new points for hydrogen bonding or other interactions, further enhancing the molecule's binding profile. mdpi.com
Table 2: Summary of Key Structural Features and Their SAR Implications
| Molecular Component | Structural Feature | Potential Influence on Biological Activity |
|---|---|---|
| Quinoline Ring | C-3 Methyl Group | Steric control of conformation, hydrophobic interactions |
| C-7 Methyl Group | Increased lipophilicity, enhanced π-π stacking | |
| Morpholine Moiety | Chair Conformation | Defines spatial orientation for target interaction |
| N and O atoms | Hydrogen bonding (donor/acceptor), salt bridge formation |
| Linker Region | Direct N-C bond | Defines a specific, relatively rigid orientation between the two ring systems |
Pharmacophore Mapping and De Novo Design Strategies for this compound
The exploration of the structure-activity relationships (SAR) of quinoline-based compounds is a cornerstone in the rational design of novel therapeutic agents. For the specific chemical entity, this compound, understanding its pharmacophoric features and employing de novo design strategies are critical for optimizing its biological activity. This section delves into the identification of essential structural features and the principles guiding lead optimization for this compound.
Identification of Essential Structural Features for Desired Activity
A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For this compound, a hypothetical pharmacophore can be constructed based on the well-established roles of its constituent quinoline and morpholine moieties in medicinal chemistry. nih.govnih.gov
The quinoline core is a recognized "privileged scaffold" in drug discovery and is known to participate in various non-covalent interactions. researchgate.netnih.gov The aromatic nature of the quinoline ring system allows for potential π-π stacking interactions with aromatic residues in a biological target. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a feature crucial for anchoring the molecule within a binding site. youtube.com
The morpholine ring, while often considered for its favorable physicochemical properties and metabolic stability, also contributes to the pharmacophoric profile. enamine.net The oxygen atom of the morpholine ring is a potential hydrogen bond acceptor, and the nitrogen atom can also participate in interactions, depending on its protonation state. The chair conformation of the morpholine ring provides a specific three-dimensional geometry that can influence binding affinity.
The substituents on the quinoline ring, namely the methyl groups at positions 3 and 7, are also critical determinants of activity. The methyl group at the 7-position is particularly significant. Studies on related 4-aminoquinolines have demonstrated that the nature of the substituent at the 7-position can modulate the basicity of the quinoline nitrogen and influence activity. nih.govresearchgate.net Electron-donating groups, such as a methyl group, can impact the electronic properties of the entire ring system. The methyl group at the 3-position can provide steric bulk, which may either be beneficial for fitting into a specific pocket or detrimental due to steric hindrance.
A summary of the hypothetical pharmacophoric features of this compound is presented in the table below.
| Feature ID | Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| HBA1 | Hydrogen Bond Acceptor | Quinoline Nitrogen | Hydrogen bonding with donor groups on the target. |
| ARO1 | Aromatic Ring | Quinoline Ring System | π-π stacking with aromatic amino acid residues. |
| HYD1 | Hydrophobic Feature | Methyl group at C7 | Van der Waals interactions within a hydrophobic pocket. |
| HYD2 | Hydrophobic Feature | Methyl group at C3 | Van der Waals interactions; can influence ligand conformation. |
| HBA2 | Hydrogen Bond Acceptor | Morpholine Oxygen | Hydrogen bonding with donor groups on the target. |
| SP3 | 3D-Spatial Feature | Morpholine Ring | Provides a defined three-dimensional shape for optimal binding. |
This interactive table summarizes the key hypothetical pharmacophoric features of this compound.
Design Principles for Lead Optimization
Lead optimization aims to enhance the desired properties of a compound, such as potency and selectivity, while minimizing undesirable effects. For this compound, several de novo design strategies can be proposed based on established principles for quinoline and morpholine derivatives. nih.govresearchgate.net
Modification of the Quinoline Core:
Systematic modification of the quinoline scaffold is a primary strategy. The introduction of various substituents at different positions can significantly impact biological activity. For instance, altering the electronic properties of the ring by introducing electron-withdrawing or electron-donating groups can fine-tune the pKa of the quinoline nitrogen, which can be critical for target engagement. nih.govresearchgate.net Studies on other quinoline derivatives have shown that substitutions at the 6- and 8-positions can also be explored to enhance activity. nih.gov
Bioisosteric Replacement of the Morpholine Ring:
The morpholine moiety can be subjected to bioisosteric replacement to improve pharmacokinetic properties or to explore new interactions with the target. enamine.netspirochem.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to the parent compound. Examples of potential bioisosteres for the morpholine ring include piperazine, thiomorpholine (B91149), and spirocyclic ethers. tcichemicals.comenamine.net These replacements can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule.
Exploration of Substituents at the 3- and 7-Positions:
The methyl groups at the 3- and 7-positions are prime candidates for modification. Replacing the methyl group at the 7-position with other alkyl groups, halogens, or trifluoromethyl groups can systematically probe the steric and electronic requirements of the binding pocket. nih.gov Similarly, varying the size and nature of the substituent at the 3-position can help to map the topology of the binding site in that region.
The following table outlines some potential lead optimization strategies for this compound.
| Modification Strategy | Rationale | Example Modification | Predicted Outcome |
| Quinoline C7-Substituent Modification | Modulate electronics and sterics for improved target interaction. nih.gov | Replace 7-methyl with 7-chloro or 7-trifluoromethyl. | Enhanced binding affinity due to altered electronic properties. |
| Quinoline C3-Substituent Modification | Probe for additional hydrophobic interactions or to reduce steric clash. | Replace 3-methyl with ethyl or hydrogen. | Increased or decreased potency depending on the size of the binding pocket. |
| Morpholine Bioisosteric Replacement | Improve metabolic stability and explore different hydrogen bonding patterns. nih.govenamine.net | Replace morpholine with thiomorpholine or piperazine. | Altered pharmacokinetic profile and potentially new interactions with the target. |
| Introduction of Polar Groups | Enhance solubility and introduce new hydrogen bonding opportunities. | Add a hydroxyl group to the morpholine ring. | Improved aqueous solubility and potential for additional hydrogen bonds. |
This interactive table presents hypothetical lead optimization strategies for this compound based on established medicinal chemistry principles.
Future Research Directions and Translational Research Applications
Development of Novel Synthetic Methodologies for Broader Quinoline-Morpholine Scaffolds
The exploration of the full therapeutic potential of the quinoline-morpholine scaffold is contingent upon the ability to synthesize a diverse library of analogues. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, provide foundational pathways, future research will necessitate the development of more efficient, versatile, and environmentally sustainable methodologies. researchgate.netnih.govresearchgate.net
Modern synthetic strategies are crucial for rapidly accessing novel derivatives of 4-(3,7-dimethylquinolin-2-yl)morpholine with varied substitution patterns. Key areas of focus include:
Transition Metal-Catalyzed Reactions: These methods offer high efficiency and regioselectivity for functionalizing the quinoline core. researchgate.net
Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, increase yields, and often allow for the use of greener solvents, aligning with the principles of sustainable chemistry. nih.govfrontiersin.org
Click Chemistry: This approach enables the efficient and modular assembly of complex quinoline-based hybrids, potentially linking the quinoline-morpholine scaffold to other pharmacophores to create multifunctional drug candidates. frontiersin.org
The development of robust synthetic routes is the gateway to performing extensive Structure-Activity Relationship (SAR) studies, which are essential for optimizing the biological activity of these compounds. nih.gov
Table 1: Comparison of Synthetic Methodologies for Quinoline Scaffolds
| Methodology | Description | Advantages | Disadvantages | Future Application for Quinoline-Morpholines |
|---|---|---|---|---|
| Classical Synthesis | Traditional condensation reactions (e.g., Friedländer, Skraup) using anilines and carbonyl compounds. researchgate.netnih.gov | Well-established, readily available starting materials. | Often requires harsh conditions (high temperatures, strong acids), can have low yields and poor regioselectivity. researchgate.net | Baseline for synthesizing parent scaffolds. |
| Microwave-Assisted | Utilizes microwave irradiation to heat reactions rapidly and efficiently. nih.govfrontiersin.org | Dramatically reduced reaction times, improved yields, enhanced reaction efficiency. nih.gov | Requires specialized equipment. | Rapid generation of analogue libraries for screening. |
| Transition-Metal Catalysis | Employs catalysts (e.g., palladium) for cross-coupling reactions to functionalize the quinoline ring. researchgate.net | High selectivity, mild reaction conditions, broad substrate scope. | Catalyst cost and potential for metal contamination in the final product. | Precise late-stage functionalization of the core scaffold. |
| Click Chemistry | Modular approach using highly efficient and specific reactions, like azide-alkyne cycloadditions. frontiersin.org | High yields, simple reaction conditions, creates stable linkages. | Requires introduction of specific functional groups (azides, alkynes). | Development of hybrid molecules and bioconjugates. |
Advanced Computational Approaches for Rational Design and Virtual Screening
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound and its derivatives, these approaches can guide the rational design of new compounds with enhanced potency and selectivity while minimizing off-target effects. mdpi.compatsnap.com
Future research will heavily leverage a variety of computational methods:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, helping to elucidate binding modes and estimate binding affinity. mdpi.compatsnap.com This can be used to screen virtual libraries of quinoline-morpholine derivatives against known protein targets.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of interactions and conformational changes under physiological conditions. mdpi.compatsnap.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.com These models can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
These in silico methods reduce the time and cost associated with traditional trial-and-error screening, allowing researchers to focus on compounds with the highest probability of success. patsnap.com
Table 2: Application of Computational Tools in Quinoline-Morpholine Drug Design
| Computational Method | Purpose | Potential Application for this compound |
|---|---|---|
| Molecular Modeling | Visualizing the 3D structure of molecules and their biological targets. patsnap.com | Creating detailed models of the compound interacting with potential enzyme active sites. |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a receptor. mdpi.comnih.gov | Screening virtual libraries of derivatives to identify those with the best fit for a specific target like a kinase or protease. |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules to assess the stability of a ligand-protein complex. mdpi.compatsnap.com | Validating docking results by confirming the stability of the predicted binding pose over time. |
| QSAR Modeling | Correlating chemical structure with biological activity to predict the potency of new compounds. patsnap.com | Guiding the design of new analogues by predicting how specific chemical modifications will impact biological activity. |
| Virtual Screening | Computationally screening large compound libraries to identify potential hits. patsnap.com | Identifying novel biological targets for the quinoline-morpholine scaffold from a database of protein structures. |
Elucidation of Broader Biological Target Landscape for Quinoline-Morpholine Compounds
The quinoline scaffold is known to interact with a wide array of biological targets, conferring activities such as anticancer, antimicrobial, antimalarial, and anti-inflammatory effects. frontiersin.orgnih.govnih.gov A critical future direction is to systematically screen this compound and its derivatives against a broad panel of enzymes and receptors to uncover their full therapeutic potential.
Potential target classes for exploration include:
Kinases: Many quinoline-based molecules are potent kinase inhibitors, a crucial class of targets in oncology. nih.gov Screening against a kinome panel could identify specific kinases inhibited by this scaffold.
DNA Modifying Enzymes: Certain quinoline compounds have been shown to inhibit DNA methyltransferases (DNMTs) or stabilize G-quadruplex DNA structures, suggesting potential applications in cancer therapy. mdpi.com
Cholinesterases: Derivatives of quinoline have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease. nih.gov
Parasitic and Microbial Targets: Given the history of quinolines in treating malaria and other infectious diseases, screening against targets in pathogens like Plasmodium falciparum or various bacteria and fungi is a logical step. nih.govnih.gov
A functional proteomics approach, which has been used to identify novel targets for other quinolines such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), could reveal unexpected mechanisms of action for this compound class. drugbank.com
Table 3: Potential Biological Targets for Quinoline-Morpholine Scaffolds
| Target Class | Specific Examples | Associated Disease Area | Rationale for Screening |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR, mTOR | Cancer | The quinoline scaffold is a known "privileged structure" for kinase inhibition. mdpi.comnih.govnih.gov |
| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease | Quinoline derivatives have shown potent AChE inhibitory activity. nih.gov |
| DNA-Interacting Enzymes | DNA Methyltransferases (DNMTs) | Cancer | Some bis-quinolines act as DNMT inhibitors and degraders. mdpi.com |
| Parasite Proteins | Heme detoxification pathway (P. falciparum) | Malaria | Chloroquine and other quinolines are classic antimalarials that interfere with heme metabolism. nih.gov |
| Bacterial Enzymes | DNA gyrase, Topoisomerase IV | Bacterial Infections | Fluoroquinolone antibiotics target these essential bacterial enzymes. |
| Other Enzymes | Quinone Reductase 2 (QR2), Aldehyde Dehydrogenase 1 (ALDH1) | Various | Identified as novel targets for quinoline drugs through proteomic screening. drugbank.com |
Application of this compound in Chemical Biology Tools and Probe Development
Beyond direct therapeutic applications, potent and selective small molecules like this compound can be developed into valuable chemical biology tools. These tools, often called chemical probes, are instrumental in dissecting complex biological pathways and validating novel drug targets.
Should a specific, high-affinity biological target be identified for this compound, future research could focus on transforming it into a chemical probe through synthetic modification. This could involve:
Attaching a Reporter Tag: Incorporating a fluorescent dye or a biotin tag would allow for visualization of the target protein within cells or for its isolation from cell lysates (affinity purification) to identify binding partners.
Creating Photoaffinity Probes: Introducing a photoreactive group would enable the molecule to permanently crosslink to its target upon UV irradiation, facilitating unambiguous target identification.
Developing Target Engagement Assays: A tagged version of the compound could be used in competitive binding assays to screen for other molecules that bind to the same target.
The development of such probes would provide powerful reagents for the broader scientific community to study the function and regulation of the identified target protein in health and disease.
Opportunities for Collaborative Research and Open Science Initiatives
Maximizing the potential of the this compound scaffold will require a multidisciplinary and collaborative approach. The complexity of modern drug discovery necessitates partnerships between synthetic chemists, computational biologists, pharmacologists, and clinical researchers.
Future progress can be accelerated through:
Academic-Industry Partnerships: Collaborations between academic labs focused on basic discovery and pharmaceutical companies with expertise in drug development and clinical trials can bridge the "translational gap."
Open Science Platforms: Sharing data, chemical structures, and biological screening results through open-access databases and compound libraries can prevent redundant efforts and foster a more collaborative research environment. By making novel quinoline-morpholine compounds available to the wider research community, new biological activities and applications may be discovered.
Consortia and Networks: Forming research consortia focused on specific disease areas (e.g., oncology, neurodegeneration) can pool resources, expertise, and infrastructure to tackle complex scientific challenges more effectively.
Such collaborative efforts are essential for translating promising laboratory findings for this and related compounds into tangible clinical benefits.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-(3,7-dimethylquinolin-2-yl)morpholine, and what are their mechanistic underpinnings?
- Answer : The compound can be synthesized via sequential functionalization of the quinoline core. A three-step approach involving N-oxidation , C–H bond functionalization , and nucleophilic aromatic substitution (SNAr) at the C4 position is widely used . For instance, details a protocol starting with 4,7-dichloroquinoline, where morpholine is introduced via SNAr under basic conditions (e.g., K₂CO₃ in DMF). Key challenges include regioselectivity control during substitution and purification of intermediates using column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer : 1H/13C-NMR and FT-IR are essential for verifying substituent positions and functional groups. For example, in , quinoline derivatives were characterized by distinct aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl stretches (~1663 cm⁻¹). High-resolution mass spectrometry (HRMS) further validates molecular weight, while DEPT-135° NMR clarifies carbon environments .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the SNAr step of quinoline-morpholine derivatives?
- Answer : Yield optimization requires addressing steric hindrance and electron-deficient quinoline rings. highlights the use of polar aprotic solvents (DMF) and catalytic Pd(OAc)₂ to enhance reactivity. Temperature control (reflux vs. room temperature) and stoichiometric adjustments (e.g., excess morpholine) improve substitution efficiency. Post-reaction work-up, such as acid-base extraction, isolates the product from byproducts .
Q. What strategies resolve contradictions in reported biological activities of quinoline-morpholine hybrids?
- Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles . Researchers should:
- Standardize bioassays using positive controls (e.g., sorafenib for anticancer activity) .
- Employ HPLC purity checks (>95%) to exclude confounding effects from synthetic byproducts.
- Cross-validate results via docking studies to correlate structural motifs (e.g., morpholine’s electron-rich nitrogen) with target binding .
Q. How can computational tools guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Answer : Lipinski’s rule of five and SwissADME predict drug-likeness. For instance, calculated descriptors like logP (~3.2) and topological polar surface area (TPSA ~45 Ų) , indicating moderate bioavailability. Molecular dynamics simulations further optimize substituent interactions with biological targets (e.g., TRPV1 receptors) .
Methodological Challenges and Solutions
Q. What are the limitations of C–H functionalization in modifying the quinoline core, and how can they be addressed?
- Answer : Direct C–H activation at C2/C8 positions is hindered by electron-deficient aromatic systems . Solutions include:
- Directed ortho-metalation using directing groups (e.g., amides) .
- Photoredox catalysis to generate radical intermediates for regioselective coupling .
Q. How do researchers ensure reproducibility in multi-step syntheses of this compound?
- Answer : Reproducibility hinges on:
- Detailed reaction logs (e.g., solvent purity, moisture levels).
- In-line monitoring (e.g., LC-MS for intermediate tracking).
- Crystallization protocols to isolate high-purity final products (e.g., ethanol recrystallization, m.p. 223–225°C in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
